molecular formula C11H21BrSi B045337 (Bromoethynyl)triisopropylsilane CAS No. 111409-79-1

(Bromoethynyl)triisopropylsilane

Cat. No.: B045337
CAS No.: 111409-79-1
M. Wt: 261.27 g/mol
InChI Key: HNNUBQWDWJNURV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

(Bromoethynyl)triisopropylsilane is an organic intermediate It is known to be used in the synthesis of other complex organic compounds .

Mode of Action

It is known to be used as an alkynylating reagent . Alkynylating agents are capable of introducing an alkynyl group into a molecule, which can significantly alter the molecule’s chemical behavior.

Biochemical Pathways

It has been reported to be used in the synthesis of 2-alkynyl indole compounds . Indole compounds are involved in a wide range of biochemical pathways, including those related to neurotransmitter activity and cellular signaling.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. As an alkynylating agent, it can introduce an alkynyl group into a molecule, potentially altering the molecule’s reactivity, conformation, and interactions with other molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxidation or other reactions with atmospheric gases. The exact conditions for optimal stability and efficacy would depend on the specific synthetic application.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Bromoethynyl)triisopropylsilane can be synthesized from (Triisopropylsilyl)acetylene through a bromination reaction. The process involves the addition of N-Bromosuccinimide (NBS) and silver nitrate to (Triisopropylsilyl)acetylene in acetone. The reaction mixture is stirred at room temperature for three hours, followed by quenching with cold water and extraction with pentane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified using silica gel column chromatography with a hexane solution containing 0.5% ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(Bromoethynyl)triisopropylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Silver Nitrate: Acts as a catalyst in bromination reactions.

    Palladium Catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in palladium-catalyzed coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

(Bromoethynyl)triisopropylsilane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the ethynyl and bromine groups, which provide versatility in chemical reactions. Its triisopropylsilyl group offers steric protection, making it useful in selective reactions .

Properties

IUPAC Name

2-bromoethynyl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrSi/c1-9(2)13(8-7-12,10(3)4)11(5)6/h9-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNUBQWDWJNURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CBr)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458427
Record name Bromoethynyl triisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111409-79-1
Record name Bromoethynyl triisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromoethynyl)tris(propan-2-yl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

NBS (2.14 g, 12 mmol) and AgNO3 (170 mg, 1 mmol) were added to a solution of triisopropylsilylacetylene (2.24 ml, 10 mmol) in acetone (15 ml). The solution was stirred for 2 hours at RT. Pentane (20 ml) and H2O (20 ml) were added and the solution was stirred for 30 minutes. The organic phase was extracted with pentane (3×20 ml) and dried over Na2SO4. The solvent was removed under reduced pressure at RT and the residue was used in the next reaction without any purification.
Name
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
2.24 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
170 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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